1H-Indazole-3-carboxylic acid

Overview

Description

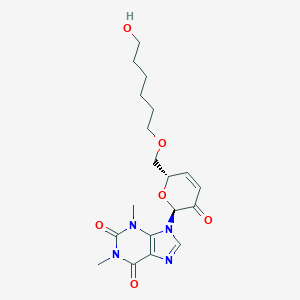

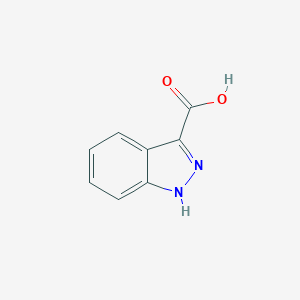

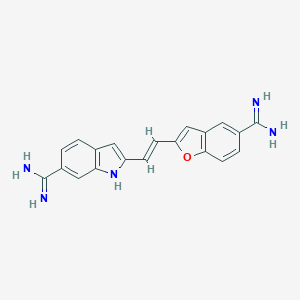

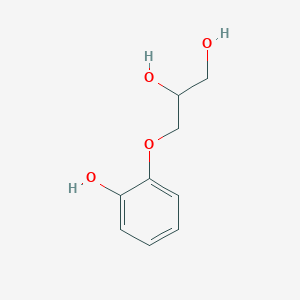

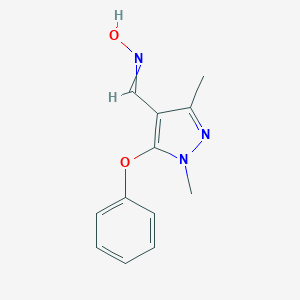

1H-Indazole-3-carboxylic acid is a heterocyclic compound with the empirical formula C8H6N2O2 . It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It may be used in the synthesis of various compounds, including N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide and N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide .

Synthesis Analysis

The synthesis of 1H-Indazole-3-carboxylic acid derivatives can be achieved via a diazotization reaction . This method features operational simplicity, mild reaction conditions, rapid reaction rates, high yields, and a wide substrate scope . The drugs granisetron and lonidamine were synthesized successfully using this protocol with 46% and 60% total yields, respectively .Molecular Structure Analysis

The molecular weight of 1H-Indazole-3-carboxylic acid is 162.15 . The molecular structure of this compound has been studied using various methods, including isoperibolic calorimetry and thermogravimetry .Chemical Reactions Analysis

1H-Indazole-3-carboxylic acid derivatives can be synthesized via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

1H-Indazole-3-carboxylic acid appears as an off-white solid . Its melting point is between 266-270 °C .Scientific Research Applications

Synthesis of Synthetic Cannabinoids

Indazole-3-carboxylic acid: has been utilized in the synthesis of synthetic cannabinoids, which are a large subgroup of new psychoactive substances. A method using this compound as the starting material has been developed, resulting in selective alkylation at the N1-position and high overall yields ranging from 51-96%. This is particularly relevant for forensic toxicology .

Kinase Inhibitor Development

The compound serves as a key intermediate in the development of kinase inhibitors. These inhibitors are crucial in medicinal chemistry for their roles as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Pharmaceutical Adjuvants

1H-Indazole-3-carboxylic acid: derivatives are used as pharmaceutical adjuvants. For instance, it is used in the synthesis of drugs like granisetron, which is an antiemetic agent .

Anti-spermatogenic Agents

Derivatives of Indazole-3-carboxylic acid , such as Lonidamine, are explored for their non-hormonal and non-steroidal anti-spermatogenic properties, which have potential applications in male contraception .

Organic Synthesis and Dyestuff

This compound is an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff. It plays a significant role in the production of various complex molecules .

Synthesis of 1H-Indazole-3-carboxaldehyde Derivatives

1H-Indazole-3-carboxylic acid: is used to synthesize 1H-indazole-3-carboxaldehyde derivatives, which are valuable intermediates for creating polyfunctionalized 3-substituted indazoles. These derivatives are synthesized through optimized procedures involving nitrosation of indoles .

Mechanism of Action

Target of Action

Indazole-3-carboxylic acid, also known as 1H-Indazole-3-carboxylic acid, is a heterocyclic compound that has been found to have a wide variety of biological activities Indazole derivatives have been found to interact with various targets such as kinases , and enzymes like cyclo-oxygenase-2 (COX-2) .

Mode of Action

For instance, some indazole compounds have been found to inhibit the activity of enzymes like COX-2 . This inhibition can lead to a decrease in the production of certain inflammatory mediators, potentially contributing to anti-inflammatory effects .

Biochemical Pathways

Indazole-3-carboxylic acid and its derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The compound can affect various biochemical pathways. For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and other physiological processes .

Pharmacokinetics

It’s worth noting that the compound can be analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) method, which suggests that it has certain properties that allow it to be detected and measured in biological systems .

Result of Action

Some indazole derivatives have been found to have antiproliferative activity against various cancer cell lines . They can cause a block in the G0–G1 phase of the cell cycle, inhibiting cell growth .

Action Environment

The synthesis of indazole derivatives has been reported to be influenced by factors such as reaction conditions and the presence of catalysts .

Future Directions

properties

IUPAC Name |

1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXVYTQDWMQVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Record name | indazolium-3-carboxylate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196347 | |

| Record name | Indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indazole-3-carboxylic acid | |

CAS RN |

4498-67-3 | |

| Record name | Indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4498-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1YOL9C0VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While the exact mechanism of action varies depending on the specific derivative and target, several studies highlight key interactions and downstream effects. For instance, lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), a well-studied derivative, disrupts spermatogenesis by targeting the apical ectoplasmic specialization (ES) in the seminiferous epithelium of rat testes. [] This disruption involves suppressing the expression of Eps8, an actin-capping protein, leading to the destabilization of actin filament bundles crucial for ES integrity. [] This process results in the premature release of spermatids, ultimately leading to infertility. [] Lonidamine also exhibits antitumor activity by inhibiting mitochondrial complex II, leading to succinate accumulation and reactive oxygen species (ROS) production. [] This metabolic disruption contributes to the compound's anti-cancer properties. []

A:

- Molecular formula: C8H6N2O2 []

- Molecular weight: 162.15 g/mol []

- Spectroscopic data: The carboxy group in H2L1 prefers a near coplanar orientation with respect to the planar heterocyclic ring, as evidenced by crystallographic studies. []

ANone: The provided research does not explicitly discuss the catalytic properties of H2L1. Research primarily focuses on its biological activity and use as a building block for more complex molecules.

A: Yes, computational methods like DFT (Density Functional Theory) and TD-DFT (Time-Dependent DFT) have been utilized to explore the electronic properties and reactivity of H2L1 and its metal complexes. [] These studies provided insights into redox behavior, ligand non-innocence, and anion sensing capabilities. []

A: SAR studies on H2L1 derivatives, particularly those with antispermatogenic activity, highlight the importance of substituents at the 1-position. For example, halogenated 1-benzylindazole-3-carboxylic acids, especially those with substitutions at the 2 and 4 positions of the benzyl ring, demonstrate potent antispermatogenic activity. [] This emphasizes the role of steric and electronic factors influenced by these substituents in determining biological activity.

ANone: The provided research articles primarily focus on the synthesis, biological activity, and mechanism of action of H2L1 and its derivatives. Information specifically related to SHE regulations, risk minimization, or responsible practices is not extensively discussed.

A: PK studies on lonidamine in rats indicate a rapid absorption and distribution with peak plasma concentrations observed 4 hours after oral administration. [] The compound is then rapidly metabolized and eliminated, as evidenced by the significant decline in plasma levels after 24 hours. [] This rapid elimination profile might contribute to the observed reversibility of lonidamine-induced infertility in rats with specific dosing regimens. []

A: In vitro and in vivo studies demonstrate the efficacy of H2L1 derivatives like lonidamine in inhibiting tumor cell growth and disrupting spermatogenesis. Lonidamine effectively inhibited oxygen utilization in Chinese hamster ovary (CHO) and murine fibrosarcoma (FSa-II) cells, particularly at a lower pH, highlighting its potential for cancer treatment. [] In vivo studies on rats confirmed lonidamine's antispermatogenic effects, leading to infertility in a dose-dependent manner. [, ] The reversibility of these effects was observed upon drug withdrawal, further supporting its potential as a male contraceptive agent. []

ANone: The provided research does not extensively discuss resistance mechanisms specific to H2L1 derivatives or their relation to other compounds. Further research is needed to explore this aspect.

A: While the provided literature focuses on the pharmacological aspects of H2L1 derivatives, some studies mention potential toxicological considerations. For instance, high doses of lonidamine in rats led to acute intoxication symptoms such as salivation, lacrimation, diarrhea, ataxia, muscle rigidity, prostration, and convulsions. [] This highlights the importance of careful dose optimization and further toxicological evaluations.

ANone: The provided research papers primarily focus on the fundamental properties and biological activity of H2L1 and its derivatives. While the concept of targeted drug delivery is relevant, these studies do not delve into specific strategies for improving compound delivery to specific targets or tissues.

ANone: The research papers provided do not delve into the exploration of biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects associated with H2L1 derivatives. Further investigation is needed in this area.

ANone: Several analytical techniques are employed to characterize and quantify H2L1 and its derivatives. These include:

- X-ray single-crystal diffraction analysis: This technique is utilized to determine the crystal structure and molecular packing of H2L1 and its derivatives, providing insights into their solid-state properties. [, ]

- High-performance liquid chromatography (HPLC): HPLC, coupled with various detectors like photodiode array (PDA) detectors, is widely used to analyze H2L1 derivatives, their impurities, and degradation products. [, ]

- UV derivative spectrophotometry: This method is employed for quantitative analysis, particularly in determining the concentration of lonidamine and its impurities in mixtures and formulations. []

ANone: The provided research primarily focuses on the chemical and biological aspects of H2L1. Information regarding its environmental impact, ecotoxicological effects, or degradation pathways is not extensively discussed. Further research is needed to address these aspects.

A: Yes, specific analytical methods, such as the HPLC method for analyzing granisetron and its degradation product, have been validated according to established guidelines. [] Validation parameters, including accuracy, precision, and specificity, are assessed to ensure the reliability and robustness of the analytical data. []

A: While not explicitly detailed, the development and validation of analytical methods like HPLC for H2L1 derivatives suggest the implementation of quality control and assurance measures during their development and analysis. [] These measures are crucial for ensuring consistency, safety, and efficacy throughout the research and development process.

ANone: The provided research papers do not focus on the immunological aspects of H2L1. Information on its potential to induce an immune response or strategies to modulate immunogenicity is not available in these studies.

ANone: The provided research papers primarily focus on the chemical synthesis, biological activity, and mechanisms of action of H2L1 and its derivatives. Detailed information regarding the aspects listed above is not extensively covered in these studies.

A: While a comprehensive historical overview is not provided, research on H2L1 and its derivatives, particularly their antispermatogenic and antitumor properties, appears to have gained traction in the latter half of the 20th century. The discovery of lonidamine and its subsequent investigation as a potential male contraceptive and anticancer agent represents a significant milestone in this field. [, ]

A: Research on H2L1 and its derivatives spans multiple disciplines, including medicinal chemistry, pharmacology, cell biology, and oncology. For example, understanding the interaction of lonidamine with its target, the apical ES, requires expertise in both cell biology and reproductive physiology. [] Similarly, investigating its effects on mitochondrial complex II necessitates collaboration between biochemists and cancer biologists. [] This interdisciplinary approach is crucial for advancing our understanding and potential applications of H2L1 and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)